molecular formula C20H24O6 B1195517 Fastigilin C

Fastigilin C

Cat. No. B1195517
M. Wt: 360.4 g/mol
InChI Key: QQEQKSVDPDNRRR-GQDZUWFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fastigilin C is a sesquiterpene lactone.

Scientific Research Applications

Antioxidant and Hepatoprotective Activity

  • Study 1: The antioxidant and hepatoprotective activity of an aqueous extract of Solanum fastigiatum was evaluated. This plant has been used to treat hepatitis and other liver diseases, showing potential antioxidant and hepatoprotective properties (Sabir & Rocha, 2008).

Immunotherapy for Allergies

  • Study 2: Development of a hypoallergenic recombinant parvalbumin for immunotherapy of fish allergy was researched. This study reflects the potential of modified proteins in treating allergies, which could be relevant for research into Fastigilin C (Zuidmeer-Jongejan et al., 2015).

Metabolic Effects

  • Study 3: Vitamin C supplementation was shown to reduce blood glucose and improve glycosylated hemoglobin in Type 2 Diabetes Mellitus. This indicates the role of certain compounds in metabolic regulation, which might be an area for Fastigilin C research (Dakhale, Chaudhari, & Shrivastava, 2011).

Synthesis and Structural Studies

  • Study 4: A second-generation synthesis of (+)-Fastigiatine, a complex alkaloid, was developed. This research into the synthesis of complex molecules could provide insights for the study of Fastigilin C (DeForest et al., 2018).

properties

Product Name

Fastigilin C

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

[(3aS,4R,5S,5aS,8aR,9S,9aS)-4-hydroxy-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl] 3-methylbut-2-enoate

InChI

InChI=1S/C20H24O6/c1-9(2)8-14(22)25-18-15-11(4)19(24)26-17(15)16(23)10(3)12-6-7-13(21)20(12,18)5/h6-8,10,12,15-18,23H,4H2,1-3,5H3/t10-,12-,15+,16+,17-,18-,20-/m0/s1

InChI Key

QQEQKSVDPDNRRR-GQDZUWFTSA-N

Isomeric SMILES

C[C@H]1[C@@H]2C=CC(=O)[C@]2([C@H]([C@H]3[C@@H]([C@@H]1O)OC(=O)C3=C)OC(=O)C=C(C)C)C

Canonical SMILES

CC1C2C=CC(=O)C2(C(C3C(C1O)OC(=O)C3=C)OC(=O)C=C(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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